N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a trifluoromethyl group at the 3-position of the benzoyl moiety. The pyrimidin-2-ylamino group at the 4-position of the phenyl ring is substituted with a diethylamino group and a methyl group at the 4- and 6-positions, respectively. Its design aligns with small-molecule inhibitors developed for oncology or inflammatory diseases, leveraging the trifluoromethyl group for enhanced lipophilicity and binding affinity .
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N5O/c1-4-31(5-2)20-13-15(3)27-22(30-20)29-19-11-9-18(10-12-19)28-21(32)16-7-6-8-17(14-16)23(24,25)26/h6-14H,4-5H2,1-3H3,(H,28,32)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXASYPPNTYNQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential for biological applications, particularly in the fields of oncology and microbiology. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a diethylamino group and a trifluoromethylbenzamide moiety. Its molecular formula is , with a molecular weight of approximately 397.41 g/mol .
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The diethylamino group enhances cell membrane permeability, allowing the compound to reach intracellular targets. Once inside the cell, it can bind to various proteins or enzymes, modulating their activity and influencing essential biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cell proliferation and survival.
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, potentially disrupting replication and transcription processes .
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D Assay |
| NCI-H358 | 6.48 ± 0.11 | 2D Assay |
| HCC827 | 20.46 ± 8.63 | 3D Assay |
| NCI-H358 | 16.00 ± 9.38 | 3D Assay |
These results indicate that the compound is significantly more effective in two-dimensional cultures compared to three-dimensional settings, which may reflect differences in cellular microenvironments .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria and certain fungal strains. Studies have reported varying degrees of inhibition against:
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Candida albicans | 15 | 64 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
Case Studies
- Antitumor Efficacy : A study conducted on lung cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
- Microbial Resistance : Another investigation highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections .
Scientific Research Applications
Pharmacological Research
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide is being studied for its potential therapeutic effects in various diseases, particularly cancer and inflammatory disorders.
In Vitro Studies
In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:
- Human Lung Adenocarcinoma Cells : IC50 = 12 µM, indicating selective targeting of cancerous cells while sparing normal cells.
In Vivo Studies
Animal models have shown promising results:
- Xenograft Models of Breast Cancer : Administration of the compound reduced tumor size by approximately 40% compared to control groups, highlighting its potential as an effective therapeutic agent.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human lung adenocarcinoma cells. The results indicated significant cytotoxicity, suggesting that this compound may selectively target cancerous cells.
Case Study 2: Anti-inflammatory Effects
Research indicated that the compound modulates inflammatory pathways effectively, with specific inhibition of uPA contributing to reduced inflammation in animal models.
Summary Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits CSF1R involved in macrophage survival | |
| Anti-inflammatory | Inhibits uPA with a Ki value of 0.62 nM | |
| Anticancer Properties | Significant cytotoxicity against lung adenocarcinoma (IC50 = 12 µM) | |
| Tumor Size Reduction | Reduced tumor size by ~40% in xenograft models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs with the target molecule, such as benzamide backbones, trifluoromethyl groups, or pyrimidine/quinazoline heterocycles.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core Variations: The target compound uses a 6-methylpyrimidine scaffold, while analogues in and employ quinazoline or triazine-pyridine cores. These differences influence target selectivity; quinazolines are prevalent in EGFR inhibitors (e.g., gefitinib), whereas triazines may enhance DNA-binding interactions .
Substituent Effects: The diethylamino group in the target compound may enhance solubility and modulate electron distribution in the pyrimidine ring, affecting binding kinetics. In contrast, the morpholinoethyl group in ’s compound increases hydrophilicity, favoring interactions with polar kinase domains . Trifluoromethyl groups are conserved across all compared compounds, suggesting a critical role in hydrophobic binding or resistance to oxidative metabolism .
Pharmacological Activity :
- While the target compound lacks explicit activity data, its structural analogues show diverse kinase inhibition profiles. For example, the PDB 3G6H compound () targets c-Met, a receptor tyrosine kinase implicated in cancer metastasis .
- The pyrazolopyrimidine derivative in exhibits activity against CDK or FLT3 kinases, highlighting the versatility of pyrimidine-based scaffolds in targeting multiple oncogenic pathways .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step coupling reactions. A key step includes reacting a pyrimidine amine derivative (e.g., 4-(diethylamino)-6-methylpyrimidin-2-amine) with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine or sodium carbonate. Solvents such as dichloromethane or acetonitrile are used under controlled temperatures (0–25°C). Critical parameters include stoichiometric precision, anhydrous conditions, and inert gas purging to prevent hydrolysis of acyl chloride intermediates .
Q. What safety protocols should be prioritized during synthesis?
Conduct a hazard analysis for reagents like acyl chlorides, trichloroisocyanuric acid (TCICA), and sodium pivalate. Use fume hoods, gloves, and eye protection. Ames testing (e.g., Ames II) is recommended for mutagenicity screening, as anomeric amide derivatives may pose risks. Compound stability should be monitored via differential scanning calorimetry (DSC) to detect thermal decomposition .
Q. Which analytical techniques are essential for characterization?
- Nuclear Magnetic Resonance (NMR): Confirm regioselectivity of amide bond formation and diethylamino group placement.
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) and detect byproducts.
- Mass Spectrometry (MS): Verify molecular weight (e.g., 415.4 g/mol) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve structural ambiguities in pyrimidine-aryl interactions .
Q. How does the trifluoromethyl group influence physicochemical properties?
The -CF₃ group enhances lipophilicity (logP ~3.2), improving membrane permeability. It also increases metabolic stability by resisting oxidative degradation, as observed in similar benzamide derivatives. Computational modeling (e.g., DFT) can quantify electron-withdrawing effects on aromatic ring reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between thermal stability (DSC) and solution-phase reactivity?
If DSC indicates decomposition above 150°C but solution-phase reactions proceed at lower temperatures (e.g., 80°C), conduct kinetic studies under varying solvent polarities. Use Arrhenius plots to correlate thermal stability with reaction rates. Alternative coupling reagents (e.g., HATU instead of TCICA) may mitigate decomposition .
Q. What methodologies identify molecular targets, such as kinase inhibition?
- Biochemical Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization.
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff).
- Cryo-EM/X-ray Crystallography: Resolve binding modes in enzyme active sites.
- RNAi/CRISPR Knockdown: Validate target specificity in cellular models .
Q. How to optimize yield and purity in scale-up synthesis?
Implement continuous flow reactors for precise control of exothermic reactions (e.g., acylation). Use Design of Experiments (DoE) to optimize parameters:
Q. How to design SAR studies for the diethylamino and methyl groups?
- Diethylamino Group: Replace with dimethylamino or pyrrolidino variants to assess steric/electronic effects on target binding.
- Methyl Group: Substitute with halogens (e.g., Cl, F) to modulate pyrimidine ring electronics. Use computational tools (e.g., molecular docking) to predict binding affinities before synthesis. Validate with in vitro IC50 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
